molecular formula C23H17ClN2O B11550079 N'-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenyl)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenyl)acetohydrazide

Cat. No.: B11550079
M. Wt: 372.8 g/mol
InChI Key: GJHAWJHMFKMIQJ-MFKUBSTISA-N
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Description

N’-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenyl)acetohydrazide is a complex organic compound that features an anthracene moiety linked to a hydrazide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenyl)acetohydrazide typically involves the condensation of anthracene-9-carbaldehyde with 2-(4-chlorophenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenyl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenyl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and anthracene moieties. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide
  • N’-[(E)-anthracen-9-ylmethylidene]-2-(4-methylphenyl)acetohydrazide

Uniqueness

N’-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenyl)acetohydrazide is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H17ClN2O

Molecular Weight

372.8 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C23H17ClN2O/c24-19-11-9-16(10-12-19)13-23(27)26-25-15-22-20-7-3-1-5-17(20)14-18-6-2-4-8-21(18)22/h1-12,14-15H,13H2,(H,26,27)/b25-15+

InChI Key

GJHAWJHMFKMIQJ-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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